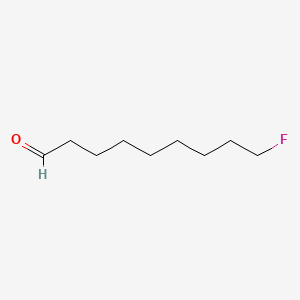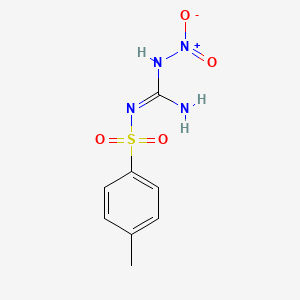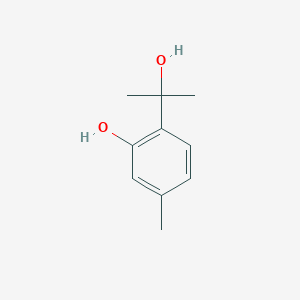
8-Hydroxythymol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
8-Hydroxythymol is a derivative of thymol, a naturally occurring monoterpenoid phenol derived from the essential oils of various plants, particularly those in the thyme family. This compound is known for its significant biological activities, including antimicrobial and cytotoxic properties .
准备方法
Synthetic Routes and Reaction Conditions: 8-Hydroxythymol can be synthesized through various chemical reactions involving thymol. One common method involves the hydroxylation of thymol using reagents such as hydrogen peroxide in the presence of a catalyst like iron(III) chloride. The reaction typically occurs under mild conditions, with the temperature maintained around 25-30°C .
Industrial Production Methods: Industrial production of this compound often involves the extraction of thymol from natural sources followed by chemical modification. The process includes:
- Extraction of thymol from plant sources using steam distillation.
- Hydroxylation of thymol to produce this compound using chemical reagents and catalysts.
- Purification of the final product through crystallization or chromatography techniques .
化学反应分析
Types of Reactions: 8-Hydroxythymol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert it to less oxidized forms.
Substitution: Electrophilic substitution reactions can introduce different functional groups into the aromatic ring
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or hydrogen peroxide in acidic or basic conditions.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Reagents like halogens (chlorine, bromine) or nitrating agents under controlled conditions
Major Products:
- Oxidation products include quinones and other oxidized derivatives.
- Reduction products are less oxidized forms of this compound.
- Substitution products vary depending on the substituent introduced .
科学研究应用
8-Hydroxythymol has a wide range of applications in scientific research:
Chemistry: Used as a precursor for synthesizing other bioactive compounds.
Biology: Studied for its antimicrobial properties against various bacterial strains.
Medicine: Investigated for its potential cytotoxic effects on cancer cells.
Industry: Utilized in the formulation of antimicrobial agents and preservatives .
作用机制
The mechanism of action of 8-Hydroxythymol involves its interaction with cellular components:
Antimicrobial Activity: It disrupts the cell membrane integrity of bacteria, leading to cell lysis and death.
Cytotoxic Activity: It induces apoptosis in cancer cells by generating reactive oxygen species (ROS) and activating apoptotic pathways
相似化合物的比较
Thymol: The parent compound, known for its antimicrobial properties.
Carvacrol: Another monoterpenoid phenol with similar biological activities.
Eugenol: A phenolic compound with antimicrobial and analgesic properties
Uniqueness of 8-Hydroxythymol: this compound stands out due to its enhanced antimicrobial and cytotoxic activities compared to its parent compound thymol. The presence of the hydroxyl group at the 8th position significantly increases its biological efficacy .
属性
分子式 |
C10H14O2 |
|---|---|
分子量 |
166.22 g/mol |
IUPAC 名称 |
2-(2-hydroxypropan-2-yl)-5-methylphenol |
InChI |
InChI=1S/C10H14O2/c1-7-4-5-8(9(11)6-7)10(2,3)12/h4-6,11-12H,1-3H3 |
InChI 键 |
UWRRYLNXMGBJKK-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=C(C=C1)C(C)(C)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(1R,5R,6S,13S,21R)-5,13-bis(3,4,5-trihydroxyphenyl)-4,12,14-trioxapentacyclo[11.7.1.02,11.03,8.015,20]henicosa-2(11),3(8),9,15,17,19-hexaene-6,9,17,19,21-pentol](/img/structure/B13418402.png)
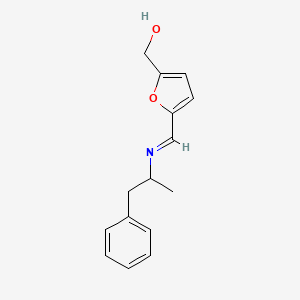


![2-Butenoic acid, 4-[[2-(dimethylamino)ethyl]amino]-4-oxo-](/img/structure/B13418438.png)

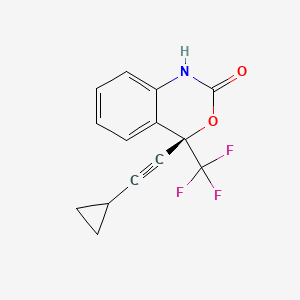
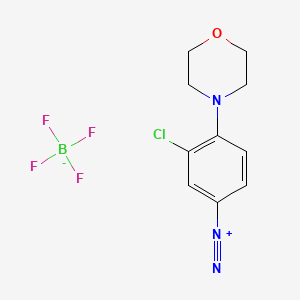


![4,4'-[(5-Nitro-1,3-phenylene)bis(carbonylimino)]bis-1,3-Benzenedisulfonic Acid Tetrasodium Salt](/img/structure/B13418452.png)
![methyl (1S,3R,4R,5R,7R,9R,11S,12S,13S)-5-(6-aminopurin-9-yl)-1,4,12,13-tetrahydroxy-2,6,10-trioxatricyclo[7.4.0.03,7]tridecane-11-carboxylate](/img/structure/B13418454.png)
